Setomimycin

Description

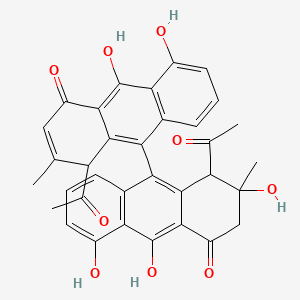

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-acetyl-10-(1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl)-8,9-dihydroxy-3-methyl-4H-anthracen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28O9/c1-13-11-20(39)27-29(22(13)14(2)35)25(16-7-5-9-18(37)23(16)32(27)41)26-17-8-6-10-19(38)24(17)33(42)28-21(40)12-34(4,43)31(15(3)36)30(26)28/h5-11,22,31,37-38,41-43H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIEJOJJMQZEKED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C(C=CC=C3O)C(=C2C1C(=O)C)C4=C5C(C(CC(=O)C5=C(C6=C4C=CC=C6O)O)(C)O)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40989284 | |

| Record name | 1,1'-Diacetyl-2,5,5',10,10'-pentahydroxy-2,2'-dimethyl-2,3-dihydro[9,9'-bianthracene]-4,4'(1H,1'H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40989284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69431-87-4, 72484-73-2 | |

| Record name | Setomimycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069431874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antibiotic AM 2947 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072484732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Diacetyl-2,5,5',10,10'-pentahydroxy-2,2'-dimethyl-2,3-dihydro[9,9'-bianthracene]-4,4'(1H,1'H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40989284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Origin of Setomimycin: A Technical Guide to its Discovery and Biosynthesis

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Setomimycin is a structurally unique dimeric polyketide antibiotic with notable antibacterial and antitumor activities. This technical guide provides an in-depth exploration of the origins of this compound, from its initial discovery to the elucidation of its complex biosynthetic pathway. We present a comprehensive overview of the producing microorganisms, the genetic basis of this compound biosynthesis, and the key enzymatic steps involved in its formation. This document summarizes quantitative data, details relevant experimental protocols, and provides visualizations of the biosynthetic machinery to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

Discovery and Producing Organisms

This compound was first isolated from the culture broth of Streptomyces pseudovenezuelae strain AM-2947.[1] Subsequent research has identified other Streptomyces species as producers of this metabolite, including Streptomyces nojiriensis JCM 3382, S. aurantiacus JA4570, and S. justicei RA-WS2.[2] These soil-dwelling filamentous bacteria are renowned for their ability to produce a wide array of secondary metabolites with diverse biological activities.

Biosynthesis of this compound

The biosynthesis of this compound is orchestrated by a type II polyketide synthase (PKS) system, encoded by a dedicated biosynthetic gene cluster (BGC). The most well-characterized this compound BGC is the stm cluster from Streptomyces nojiriensis JCM 3382.[2] Bioinformatic analysis of this cluster has allowed for the proposal of a detailed biosynthetic pathway, which can be divided into three main stages: polyketide chain assembly, monomer modification, and dimerization.

Polyketide Chain Assembly

The biosynthesis is initiated with the formation of a nonaketide backbone, a C19 polyketide chain. This process is catalyzed by the minimal PKS complex, which consists of three key enzymes:

-

Ketosynthase α (KSα) and Ketosynthase β (KSβ)/Chain Length Factor (CLF): These enzymes are responsible for the iterative condensation of malonyl-CoA extender units.

-

Acyl Carrier Protein (ACP): This protein tethers the growing polyketide chain.

The assembly process begins with a single molecule of acetyl-CoA as the starter unit, followed by the addition of eight molecules of malonyl-CoA.[2]

Monomer Modification

Following the assembly of the polyketide chain, a series of tailoring enzymes modify the linear precursor to form the monomeric this compound subunit. The proposed functions of these enzymes, based on homology to other characterized PKS systems, are detailed in the table below.

| Gene | Proposed Enzyme Function |

| stmD | C-9 Ketoreductase |

| stmE | Aromatase |

| stmF | Thioesterase |

| stmH | Heterodimeric Cyclase |

| stmK | Heterodimeric Cyclase |

The ketoreductase, aromatase, and cyclases work in concert to achieve the characteristic aromatic ring structure of the this compound monomer. The thioesterase is responsible for releasing the completed monomer from the ACP.

Dimerization

The final step in this compound biosynthesis is the dimerization of two monomeric subunits. This crucial step is believed to be catalyzed by a cytochrome P450 monooxygenase, encoded by the stmI gene.[2] This enzyme facilitates an oxidative phenol coupling reaction to form the biaryl linkage that connects the two halves of the final this compound molecule.

Quantitative Data

The biological activity of this compound has been quantified in various assays. The following tables summarize some of the key data reported in the literature.

Table 1: α-Glucosidase Inhibitory Activity of this compound [2]

| Compound | IC50 (µM) |

| This compound | 231.26 ± 0.41 |

| Acarbose (control) | Not specified in the same units |

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | Data not available in search results |

| Bacillus subtilis | Data not available in search results |

| Mycobacterium smegmatis | Data not available in search results |

Experimental Protocols

While the biosynthetic pathway for this compound has been proposed based on strong bioinformatic evidence, detailed experimental validation through gene knockout and in vitro enzymatic studies has not been extensively published. The following sections outline the general methodologies that would be employed for such validation, based on standard practices in the field of natural product biosynthesis.

Fermentation and Isolation of this compound

4.1.1. Culture Conditions for Streptomyces sp. RA-WS2

A detailed fermentation protocol for the production of this compound from Streptomyces sp. RA-WS2 has been described. The process involves a multi-stage cultivation to generate sufficient biomass and induce secondary metabolite production.

-

Pre-seed Medium: Soluble starch (25.0 g/L), soyabean meal (15.0 g/L), calcium carbonate (4.0 g/L), and yeast extract (2.0 g/L), with the pH adjusted to 6.8.

-

Seed Medium: Same composition as the pre-seed medium.

-

Production Medium: Same composition as the pre-seed medium.

-

Fermentation Parameters:

-

Temperature: 28 °C

-

Agitation: 200 rpm (for pre-seed and seed cultures), 100 rpm (for production)

-

Aeration: 0.5 vvm (for production in a 7-L fermenter)

-

Duration: 6 days for production.

-

4.1.2. Extraction and Purification

-

Homogenize the fermented broth with 10% methanol.

-

Extract the homogenized broth with an equal volume of ethyl acetate.

-

Concentrate the ethyl acetate extract to obtain the crude product.

-

Subject the crude extract to activity-guided purification using Thin Layer Chromatography (TLC) and preparative TLC to isolate pure this compound.

Genetic Manipulation of the stm Gene Cluster (Proposed)

To experimentally validate the function of individual genes within the stm cluster, targeted gene disruption would be necessary. A standard approach for this in Streptomyces is through homologous recombination.

-

Construct a Gene Disruption Vector:

-

Clone the upstream and downstream flanking regions of the target stm gene into a suitable E. coli - Streptomyces shuttle vector.

-

Insert an antibiotic resistance cassette between the flanking regions.

-

-

Conjugal Transfer:

-

Introduce the disruption vector into the producing Streptomyces strain via intergeneric conjugation from a donor E. coli strain (e.g., ET12567/pUZ8002).

-

-

Selection of Mutants:

-

Select for exconjugants that have undergone a double-crossover homologous recombination event, resulting in the replacement of the target gene with the resistance cassette.

-

-

Metabolite Analysis:

-

Cultivate the mutant strain under the same conditions as the wild-type.

-

Analyze the metabolite profile of the mutant using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the absence of this compound and the potential accumulation of biosynthetic intermediates.

-

In Vitro Enzymatic Assays (Proposed)

To confirm the specific catalytic function of the Stm enzymes, in vitro assays with purified proteins are required.

-

Heterologous Expression and Purification:

-

Clone the coding sequence of the target stm gene (e.g., stmI) into an expression vector (e.g., pET series).

-

Overexpress the protein in a suitable host, such as E. coli BL21(DE3).

-

Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

-

Enzymatic Assay:

-

For the StmI (P450) enzyme, the assay would involve incubating the purified enzyme with the monomeric this compound precursor in the presence of a suitable redox partner system (e.g., a ferredoxin and ferredoxin reductase) and NADPH.

-

The reaction products would be analyzed by HPLC and LC-MS to detect the formation of dimeric this compound.

-

Visualizations

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Gene Function Validation

References

- 1. A new antibiotic, this compound, produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of the this compound Biosynthetic Gene Cluster from Streptomyces nojiriensis JCM3382 and Evaluation of Its α-Glucosidase Inhibitory Activity Using Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

Setomimycin: Discovery, Isolation, and Characterization from Streptomyces pseudovenezuelae

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Setomimycin is a dimeric, nonaketide-derived biaryl antibiotic discovered from the fermentation broth of Streptomyces pseudovenezuelae.[1] This molecule exhibits a range of biological activities, including potent antibacterial effects against Gram-positive bacteria and notable antitumor properties.[1][2] Its unique structure, assembled by a type II polyketide synthase (PKS) system, involves the oxidative coupling of two monomeric units.[3] This guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, presenting detailed experimental protocols, quantitative data, and a summary of its biosynthetic pathway. The information is intended to serve as a technical resource for researchers in natural product discovery, microbiology, and oncology drug development.

Discovery of this compound

This compound was first isolated from the culture broth of Streptomyces strain AM-2947, which was identified as Streptomyces pseudovenezuelae.[1][4] The compound was initially noted for its activity against Gram-positive bacteria, including Mycobacteria, and was later found to possess antitumor activity against Sarcoma-180 solid tumors in mice.[1]

Physicochemical Properties

This compound is a weakly acidic substance with the following characteristics.[1]

| Property | Value | Reference |

| Molecular Formula | C₃₄H₂₈O₉ | [1] |

| Molecular Weight | 580 | [1] |

| UV Absorption λmax (nm) | 228, 268, 422 | [1] |

| Classification | Type II Polyketide, Biaryl Anthraquinone | [2][3][5] |

Biosynthesis of this compound

The biosynthesis of this compound is governed by a type II polyketide synthase (PKS) gene cluster. The process begins with an acetyl-CoA starter unit, followed by the iterative addition of eight malonyl-CoA extender units to form a C₁₈ nonaketide chain.[2] This linear polyketide undergoes a series of enzyme-catalyzed cyclization, aromatization, and ketoreduction steps to form the monomeric ring structure. The final, defining step is the crucial intermolecular oxidative phenol coupling of two monomers, catalyzed by a P450 enzyme (StmI), to form the dimeric this compound structure.[2][3]

References

Setomimycin-Producing Streptomyces Strains: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Setomimycin is a potent bioactive secondary metabolite belonging to the anthraquinone class of polyketides, produced by several species of the genus Streptomyces. This technical guide provides a comprehensive overview of this compound, including its known producing strains, biosynthesis, and biological activities. Detailed experimental protocols for the isolation, identification, fermentation, extraction, purification, and bioactivity assessment of this compound are presented. Furthermore, this guide summarizes the quantitative data on its production and biological efficacy in structured tables and visualizes key pathways using Graphviz diagrams to facilitate a deeper understanding for research and drug development purposes.

Introduction to this compound

This compound is a dimeric anthraquinone antibiotic with a molecular formula of C₃₄H₂₈O₉ and a molecular weight of 580 g/mol [1]. It is known to be produced by several Streptomyces species, including Streptomyces nojiriensis JCM3382, Streptomyces aurantiacus JA4570, Streptomyces justiciae RA-WS2, and Streptomyces pseudovenezuelae AM-2947[2]. This compound exhibits a range of biological activities, making it a compound of interest for further investigation.

Chemical Structure

The chemical structure of this compound is characterized by a 9,9'-bianthracene core, classifying it as a bis-anthraquinone.

Biological Activities

This compound has demonstrated a variety of biological activities, including:

-

Antibacterial activity: It is active against Gram-positive bacteria, including Mycobacterium species[1].

-

Anticancer activity: this compound has shown antitumor activity against Sarcoma-180 solid tumors in mice and cytotoxic effects against various cancer cell lines[1].

-

α-Glucosidase inhibitory activity: It has been identified as an inhibitor of α-glucosidase, suggesting potential applications in the management of type 2 diabetes[2].

-

Anti-inflammatory activity: Studies have indicated that this compound possesses anti-inflammatory properties.

This compound-Producing Streptomyces Strains

Several Streptomyces strains have been identified as producers of this compound. These are typically isolated from soil samples.

Table 1: Known this compound-Producing Streptomyces Strains

| Strain Designation | Species | Source | Reference |

| JCM3382 | Streptomyces nojiriensis | Not Specified | [2] |

| JA4570 | Streptomyces aurantiacus | Not Specified | [2] |

| RA-WS2 | Streptomyces justiciae | Soil from Shivalik Foothills, India | [3][4] |

| AM-2947 | Streptomyces pseudovenezuelae | Not Specified | [1] |

Biosynthesis of this compound

This compound is synthesized via a type II polyketide synthase (PKS) pathway. The biosynthetic gene cluster (BGC) for this compound contains the necessary genes for the assembly of the polyketide backbone, its subsequent modification, and dimerization.

This compound Biosynthetic Gene Cluster

The this compound BGC includes genes encoding for:

-

Minimal PKS: Responsible for the synthesis of the nonaketide (C₁₈) backbone from one acetyl-CoA starter unit and eight malonyl-CoA extender units.

-

Ketoreductase, Aromatase, and Cyclase: Enzymes that modify and cyclize the polyketide chain to form the monomeric anthraquinone core.

-

Dimerizing Enzyme: A key enzyme, often a cytochrome P450, that catalyzes the oxidative coupling of two monomer units to form the final dimeric structure of this compound.

Regulation of this compound Production

The production of secondary metabolites like this compound in Streptomyces is tightly regulated by complex signaling networks. A well-studied model for this regulation is the A-factor signaling pathway in Streptomyces griseus, which controls streptomycin production and can be considered a general model for antibiotic production in Streptomyces.

A-factor is a γ-butyrolactone (GBL), a small diffusible signaling molecule that acts as a microbial hormone. At a critical concentration, it triggers a signaling cascade that leads to the activation of antibiotic biosynthetic gene clusters.

Caption: A-factor signaling cascade in Streptomyces.

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound research.

Isolation and Identification of this compound-Producing Streptomyces

Caption: Workflow for isolating Streptomyces.

Protocol:

-

Sample Collection: Collect soil samples from diverse environments.

-

Pre-treatment: Air-dry the soil samples at room temperature for 7-10 days or heat at 50°C for 1 hour to reduce the population of other bacteria.

-

Serial Dilution: Suspend 1 g of pre-treated soil in 9 mL of sterile saline solution (0.85% NaCl) and perform serial dilutions up to 10⁻⁶.

-

Plating: Spread 100 µL of each dilution onto selective agar media such as Starch Casein Agar (SCA) or Glycerol Asparagine Agar, supplemented with antifungal (e.g., Nystatin, 50 µg/mL) and antibacterial (e.g., Nalidixic acid, 20 µg/mL) agents to inhibit the growth of fungi and other bacteria.

-

Incubation: Incubate the plates at 28-30°C for 7-14 days.

-

Colony Selection: Observe the plates for characteristic chalky, dry, and pigmented colonies of Streptomyces.

-

Purification: Isolate and purify distinct colonies by repeated streaking on fresh SCA plates.

-

Secondary Screening: Screen the pure isolates for antimicrobial activity using methods like the cross-streak assay against test organisms.

-

Identification: Characterize promising isolates based on morphological (e.g., spore chain morphology) and molecular (16S rRNA gene sequencing) methods.

Fermentation for this compound Production

Optimized Fermentation Parameters for Streptomyces sp. RA-WS2:

A Taguchi L9 orthogonal array design was used to optimize the production of this compound by Streptomyces sp. RA-WS2, resulting in a 16.8-fold increase in yield[3][5].

Table 2: Optimized Fermentation Parameters for this compound Production

| Parameter | Optimized Value | Initial Yield (mg/L) | Final Yield (mg/L) |

| Carbon Source (Glycerol) | 150 g/L | 40 | 675 |

| Nitrogen Source (Soyabean meal) | 7.5 g/L | ||

| Agitation | 100 RPM | ||

| Air Flow Rate | 20 LPM | ||

| Temperature | 30°C | ||

| pH | 6.5 - 7.5 | ||

| Incubation Time | 96 - 108 hours |

Protocol:

-

Inoculum Preparation: Inoculate a loopful of a pure Streptomyces culture into a seed medium (e.g., ISP2 broth) and incubate at 30°C for 48-72 hours on a rotary shaker (200 rpm).

-

Production Medium: Prepare the production medium with the optimized components as listed in Table 2.

-

Fermentation: Inoculate the production medium with the seed culture (5-10% v/v) and incubate in a fermenter under the optimized conditions.

-

Monitoring: Monitor the fermentation process by measuring parameters such as pH, cell growth (dry cell weight), and this compound production (e.g., by HPLC).

Extraction and Purification of this compound

References

- 1. galaxypub.co [galaxypub.co]

- 2. Analysis of the this compound Biosynthetic Gene Cluster from Streptomyces nojiriensis JCM3382 and Evaluation of Its α-Glucosidase Inhibitory Activity Using Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A biostatistical approach for augmenting rare bianthraquinone antibiotic production by Streptomyces sp. RA-WS2 using Taguchi design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and taxonomy of Streptomyces justiciae strain RA-WS2: a novel this compound producing actinobacterium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Setomimycin Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Introduction

Setomimycin is a dimeric polyketide antibiotic belonging to the biaryl class of natural products, produced by Streptomyces nojiriensis JCM3382. Its unique 9,9'-bianthryl scaffold has attracted interest for its potential biological activities. The biosynthesis of this compound is orchestrated by a Type II polyketide synthase (PKS) gene cluster, herein referred to as the stm cluster. This technical guide provides a comprehensive overview of the genetic organization, proposed biosynthetic pathway, and key enzymatic functions within the this compound biosynthetic gene cluster (BGC). The information presented is intended to serve as a valuable resource for researchers engaged in natural product biosynthesis, synthetic biology, and drug discovery.

Genetic Organization of the this compound Biosynthetic Gene Cluster

The this compound BGC from Streptomyces nojiriensis JCM3382 is comprised of a series of genes encoding the enzymatic machinery required for the assembly and modification of the polyketide backbone, as well as for regulation and self-resistance. The genetic organization, based on sequence analysis and comparison with homologous clusters, is summarized in the table below.

| Gene | Proposed Function |

| stmA | Ketoacyl synthase (KSα) |

| stmB | Chain length factor (KSβ) |

| stmC | Acyl carrier protein (ACP) |

| stmD | C-9 Ketoreductase |

| stmE | Aromatase |

| stmF | Thioesterase (TEII) |

| stmH | Heterodimeric cyclase subunit |

| stmK | Heterodimeric cyclase subunit |

| stmI | Cytochrome P450 monooxygenase |

| stmM | Ferredoxin |

| stmL | NTF2-like protein |

| stmN | NTF2-like protein |

| stmJ | MFS transporter (Self-resistance) |

| stmP | Putative biosynthetic enzyme |

| stmR | TetR-family transcriptional regulator |

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process initiated by the minimal PKS complex and followed by a series of tailoring reactions including ketoreduction, cyclization, aromatization, and a crucial dimerization step.

Caption: Proposed biosynthetic pathway of this compound.

Polyketide Chain Assembly

The biosynthesis is initiated by the minimal Type II PKS, which consists of the ketosynthase subunits StmA (KSα) and StmB (KSβ, also known as the chain length factor), and the acyl carrier protein (ACP) StmC.[1] This complex catalyzes the decarboxylative condensation of one molecule of acetyl-CoA as a starter unit with eight molecules of malonyl-CoA as extender units to form a linear C18 poly-β-keto chain attached to the ACP.[1]

Post-PKS Modifications

Following the synthesis of the linear polyketide chain, a series of tailoring enzymes modify the intermediate to form the monomeric precursor of this compound.

-

Ketoreduction: The C-9 ketoreductase, StmD, is proposed to stereospecifically reduce the C-9 keto group of the nascent polyketide chain. This is a critical step in determining the subsequent cyclization pattern.

-

Aromatization and Cyclization: The aromatase StmE and the heterodimeric TcmI-like cyclases StmH and StmK are predicted to catalyze the cyclization and aromatization of the polyketide chain to form the three-ring aromatic core of the this compound monomer.[1][2]

-

Thioester Release: The thioesterase StmF is believed to be responsible for releasing the fully formed monomeric intermediate from the ACP.[1]

Dimerization

The final and defining step in this compound biosynthesis is the dimerization of two monomeric units. This oxidative coupling is catalyzed by the cytochrome P450 monooxygenase, StmI, likely in conjunction with the ferredoxin, StmM.[1][2] This reaction forms the C-C bond that links the two anthrone monomers to create the final bianthryl structure of this compound.

Experimental Protocols

While detailed, step-by-step experimental protocols for the characterization of each stm gene product are not extensively published, the general methodologies employed in the study of such biosynthetic pathways are well-established. Below are generalized protocols that would be used to validate the proposed functions of the key enzymes in the this compound BGC.

Heterologous Expression and Purification of Stm Proteins

Caption: General workflow for heterologous protein expression.

-

Gene Amplification and Cloning: The coding sequence of the target stm gene (e.g., stmD, stmI) would be amplified from S. nojiriensis genomic DNA using PCR with gene-specific primers. The amplified product would then be cloned into a suitable expression vector, such as pET-28a(+), which often includes an N- or C-terminal affinity tag (e.g., His-tag) for purification.

-

Transformation and Expression: The resulting expression plasmid would be transformed into a suitable E. coli expression host, such as BL21(DE3). A starter culture would be grown overnight and then used to inoculate a larger volume of LB medium. Protein expression would be induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a specific optical density. The culture would then be incubated for several hours at a reduced temperature to enhance soluble protein production.

-

Protein Purification: Cells would be harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization. The crude lysate would be clarified by centrifugation, and the supernatant containing the soluble protein would be loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column would be washed, and the target protein eluted with an appropriate buffer (e.g., containing imidazole).

-

Protein Verification: The purity of the eluted protein would be assessed by SDS-PAGE, and the protein concentration would be determined using a method such as the Bradford assay.

Enzymatic Assays

-

Ketoreductase (StmD) Assay: The activity of purified StmD would be determined by monitoring the oxidation of the cofactor NADPH to NADP+ at 340 nm in the presence of a suitable polyketide mimic substrate. The reaction mixture would typically contain the purified enzyme, NADPH, and the substrate in a suitable buffer.

-

Cytochrome P450 (StmI) Dimerization Assay: An in vitro reconstitution assay would be performed to confirm the dimerization activity of StmI. This would involve incubating the purified StmI with its redox partner, StmM, a suitable electron-donating system (e.g., NADPH and a ferredoxin reductase), and the monomeric this compound precursor. The reaction products would be extracted and analyzed by HPLC and mass spectrometry to detect the formation of this compound.

Regulation of the this compound Gene Cluster

The expression of the stm gene cluster is likely to be tightly regulated to ensure that the production of the antibiotic occurs at the appropriate time and in response to specific environmental or physiological cues.

Caption: Proposed regulation of the this compound gene cluster.

The stm cluster contains a gene, stmR, which is predicted to encode a TetR-family transcriptional regulator.[3] These regulators typically act as repressors, binding to operator sites in the promoter regions of their target genes and blocking transcription. The binding of a small molecule inducer, often a precursor or product of the biosynthetic pathway, can cause a conformational change in the TetR protein, leading to its dissociation from the DNA and de-repression of gene expression.[3] Further experimental work, such as gene knockout studies and electrophoretic mobility shift assays (EMSAs), is required to elucidate the precise role of StmR and to identify the signaling molecules that control its activity in the regulation of this compound biosynthesis.

References

- 1. Analysis of the this compound Biosynthetic Gene Cluster from Streptomyces nojiriensis JCM3382 and Evaluation of Its α-Glucosidase Inhibitory Activity Using Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of the this compound Biosynthetic Gene Cluster from Streptomyces nojiriensis JCM3382 and Evaluation of Its α-Glucosidase Inhibitory Activity Using Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A New TetR Family Transcriptional Regulator Required for Morphogenesis in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]

Setomimycin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Setomimycin is a naturally occurring antibiotic belonging to the bianthracene class of aromatic polyketides.[1] First isolated from Streptomyces pseudovenezuelae, it has since been identified in other Streptomyces species.[2][3] This compound has garnered significant interest within the scientific community due to its potent biological activities, which include antibacterial effects against Gram-positive bacteria, as well as notable antitumor properties.[2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, along with detailed experimental methodologies and relevant biological pathways.

Chemical Structure and Physicochemical Properties

This compound is a dimeric pre-anthraquinone, a characteristic that defines its complex chemical architecture. Its structure is the result of a unique dimerization of a nonaketide-derived monomeric intermediate.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃₄H₂₈O₉ | [2][3][4] |

| Molecular Weight | 580.59 g/mol | [4] |

| CAS Number | 69431-87-4 | [1][3][4] |

| IUPAC Name | (9,9'-Bianthracene)-4,4'(1H,1'H)-dione, 1,1'-diacetyl-2,3-dihydro-2,5,5',10,10'-pentahydroxy-2,2'-dimethyl- | [3][4] |

| Synonyms | Antibiotic A 39183B, AM-2947 | [4] |

| Appearance | Solid powder | [4] |

| Solubility | Soluble in Chloroform and DMSO. |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data | Reference(s) |

| UV-Vis Absorption (λmax) | 228 nm, 268 nm, 422 nm | [2] |

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its antibacterial and anticancer effects being the most prominent.

Antibacterial Activity

This compound is effective against a variety of Gram-positive bacteria, including several species of clinical relevance.

Table 3: Minimum Inhibitory Concentrations (MICs) of this compound against various Gram-positive bacteria

| Bacterial Strain | MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus | 1.56 - 8 | [5] |

| Bacillus subtilis | 1.56 - 16 | [5] |

| Bacillus cereus | 1.56 - 4 | [5] |

| Micrococcus luteus | 4 | [5] |

| Mycobacterium smegmatis | 3.13 |

Anticancer Activity

In addition to its antibacterial properties, this compound has demonstrated significant potential as an anticancer agent. It has been shown to reduce tumor growth in a Sarcoma-180 mouse solid tumor model. The primary mechanism for its anticancer effects appears to be the inhibition of the MEK/ERK signaling pathway, a critical cascade in cell proliferation and survival.[4] Treatment with this compound leads to a dose-dependent decrease in the phosphorylation of both MEK and ERK.[4]

Other Activities

This compound has also been identified as an inhibitor of the SARS-CoV-2 main protease (Mpro) with an IC₅₀ value of 12.02 µM, suggesting potential antiviral applications.[5] Additionally, it exhibits anti-inflammatory and antioxidant properties.[5]

Experimental Protocols

Isolation and Purification of this compound

The following is a representative protocol for the isolation and purification of this compound from a Streptomyces species culture.

-

Fermentation: Inoculate a suitable production medium with a seed culture of the Streptomyces strain. Incubate for 7-10 days at 28-30°C with shaking.

-

Separation: Separate the culture broth from the mycelial cake by centrifugation or filtration.

-

Extraction: Extract the supernatant and the mycelial cake (after homogenization) with an equal volume of a solvent such as ethyl acetate.

-

Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

-

Column Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of solvents (e.g., chloroform-methanol) to separate the components.

-

Fraction Collection and Analysis: Collect the fractions and monitor them by thin-layer chromatography (TLC). Pool the fractions containing this compound.

-

Final Purification: Achieve final purification of this compound using techniques like preparative High-Performance Liquid Chromatography (HPLC).

-

Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Vis spectroscopy.

Minimum Inhibitory Concentration (MIC) Assay

The following protocol outlines the determination of the MIC of this compound using the broth microdilution method.

-

Preparation of this compound Stock Solution: Dissolve a known weight of pure this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

-

Preparation of Bacterial Inoculum: Culture the test bacterium in an appropriate broth medium overnight. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the broth medium to obtain a range of concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Biosynthesis of this compound

This compound is synthesized via a type II polyketide synthase (PKS) pathway. The process begins with the assembly of a nonaketide chain from an acetyl-CoA starter unit and eight malonyl-CoA extender units. This linear polyketide undergoes a series of enzymatic modifications, including cyclization, aromatization, and a crucial dimerization step to form the final bianthracene structure.

Conclusion

This compound is a structurally complex natural product with a compelling profile of biological activities. Its potent antibacterial and anticancer properties, particularly its mechanism of action involving the inhibition of the MEK/ERK pathway, make it a valuable lead compound for drug discovery and development. Further research into its synthesis, mechanism of action, and therapeutic potential is warranted.

References

- 1. A new antibiotic, this compound, produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of the this compound Biosynthetic Gene Cluster from Streptomyces nojiriensis JCM3382 and Evaluation of Its α-Glucosidase Inhibitory Activity Using Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of ketomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]

Setomimycin: A Technical Guide on its Antibiotic Activity and Molecular Characteristics

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Setomimycin is a dimeric, pre-anthraquinone, aromatic polyketide antibiotic produced by several species of Streptomyces.[1][2] First isolated from Streptomyces pseudovenezuelae, it exhibits a narrow spectrum of activity, primarily targeting Gram-positive bacteria, including mycobacteria.[1] While its efficacy against these pathogens has been established, its precise molecular mechanism of action as an antibiotic remains an area of active investigation, with a specific bacterial target yet to be fully elucidated in published literature. Beyond its antibacterial properties, this compound has demonstrated other significant biological activities, including antitumor, α-glucosidase inhibition, and potential antiviral effects against SARS-CoV-2 by inhibiting its main protease. This guide provides a comprehensive overview of the known antibacterial activity of this compound, details its well-characterized biosynthetic pathway, outlines key experimental protocols for its study, and summarizes its diverse biological effects to inform future research and development efforts.

Antibacterial Spectrum and Efficacy

This compound's primary therapeutic potential as an antibiotic lies in its activity against a range of Gram-positive bacteria. Its potency is quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits visible bacterial growth.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria

| Bacterial Strain | MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus | 1.56 - 8 | [2] |

| Bacillus cereus | 1.56 - 4 | [2] |

| Bacillus subtilis | 1.56 - 16 | [2] |

| Micrococcus luteus | 4 | |

| Mycobacterium smegmatis | 1.56 - 3.13 | [2] |

Core Mechanism of Antibacterial Action

The specific molecular target and mechanism through which this compound exerts its bactericidal or bacteriostatic effects are not yet fully characterized in the available scientific literature. While many antibiotics function by inhibiting essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication (e.g., by targeting DNA gyrase or topoisomerases), the cognate target for this compound has not been definitively identified.[3][4][5] The following diagram illustrates the current understanding.

Other Characterized Biological Activities

In addition to its antibacterial effects, this compound has been investigated for other therapeutic applications. These activities are distinct from its antibacterial action and involve different molecular targets.

Table 2: Inhibition of Non-Bacterial Molecular Targets by this compound

| Target | Activity Type | IC₅₀ Value | Reference(s) |

| α-Glucosidase | Enzyme Inhibition | 231.26 ± 0.41 µM | [2][6] |

| SARS-CoV-2 Mpro | Enzyme Inhibition | 12.02 ± 0.046 µM | [7] |

Biosynthesis of this compound

This compound is a nonaketide-derived biaryl polyketide.[6][8] Its complex structure is assembled by a Type II polyketide synthase (PKS) system and a series of post-PKS tailoring enzymes. The biosynthetic gene cluster (BGC) contains all the necessary enzymatic machinery for its creation, from precursor assembly to the final dimerization.[2][8]

The core synthesis involves the condensation of one acetyl-CoA starter unit with eight malonyl-CoA extender units to form a C₁₈ linear polyketide chain. This chain then undergoes a series of modifications including ketoreduction, cyclization, aromatization, and thioesterase cleavage to form the monomeric unit. The final step is a crucial oxidative phenol coupling reaction, catalyzed by a P450 enzyme, which dimerizes two monomeric units to form the final this compound structure.[2][8]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains is typically determined using the broth microdilution method, following established guidelines. This quantitative assay is fundamental to assessing its antibacterial potency.[9][10]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

-

This compound stock solution (e.g., in DMSO).

-

96-well microtiter plates (U- or flat-bottom).[11]

-

Appropriate bacterial growth medium (e.g., Cation-adjusted Mueller-Hinton Broth, CAMHB).[12]

-

Bacterial inoculum, standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).[11]

-

Sterile diluents.

-

Microplate reader or incubator.

Protocol:

-

Preparation of Antibiotic Dilutions: a. Dispense 50 µL of sterile broth into wells in columns 2 through 11 of a 96-well plate. Dispense 100 µL into column 12 (sterility control).[9] b. Prepare a 2x working stock of this compound in broth. Add 100 µL of this stock to column 1. c. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix thoroughly by pipetting. d. Repeat this transfer sequentially from column 2 through column 10. Discard the final 50 µL from column 10. Column 11 serves as the growth control (no antibiotic).[9]

-

Inoculation: a. Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard. b. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[11] c. Add 50 µL of this standardized inoculum to each well from column 1 to column 11. Do not add bacteria to the sterility control in column 12.

-

Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.[9]

-

Determination of MIC: a. After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth (i.e., the first clear well). b. Alternatively, read the optical density (OD) at 600 nm using a microplate reader. The MIC can be defined as the concentration that inhibits ≥90% of growth compared to the control well (column 11).[13]

Conclusion and Future Directions

This compound is a potent antibacterial agent against Gram-positive bacteria. However, a significant knowledge gap exists regarding its specific mode of action. Future research should prioritize the identification of its molecular target within the bacterial cell. Techniques such as affinity chromatography, cellular thermal shift assays (CETSA), or screening of resistant mutants could be employed to de-convolute its mechanism. Elucidating this mechanism is critical for understanding potential resistance pathways and for the rational design of more potent derivatives, ultimately paving the way for its potential development as a clinical therapeutic.

References

- 1. A new antibiotic, this compound, produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of the this compound Biosynthetic Gene Cluster from Streptomyces nojiriensis JCM3382 and Evaluation of Its α-Glucosidase Inhibitory Activity Using Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a Novel DNA Gyrase-Targeting Antibiotic through the Chemical Perturbation of Streptomyces venezuelae Sporulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Bacterial Topoisomerase Inhibitors with Potent Broad-Spectrum Activity against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound as a potential molecule for COVID‑19 target: in silico approach and in vitro validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of the this compound Biosynthetic Gene Cluster from Streptomyces nojiriensis JCM3382 and Evaluation of Its α-Glucosidase Inhibitory Activity Using Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]

Setomimycin: A Technical Guide to its Antitumor Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Setomimycin, a bisaryl anthraquinone antibiotic produced by Streptomyces species, has demonstrated notable antitumor properties in preclinical studies.[1][2][3] This document provides a comprehensive technical overview of the existing research on this compound's anticancer activities, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation. The information is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel oncology therapeutics.

Introduction

This compound is a secondary metabolite isolated from strains of Streptomyces, such as Streptomyces pseudovenezuelae and Streptomyces sp. strain RA-WS2.[1][2] Initially identified for its antibacterial activity, subsequent research has highlighted its potential as an anticancer agent.[1][2] It belongs to the class of biaryl polyketides, compounds known for a diverse range of biological activities.[3] This guide focuses on the evidence supporting its efficacy against cancer cells, particularly its impact on key signaling pathways and its performance in both in vitro and in vivo models.

Antitumor Activity & Efficacy

This compound has shown efficacy against various cancer cell lines, including colon (HCT-116) and breast cancer (MCF-7), as well as solid tumors in animal models like Sarcoma-180 and mammary carcinoma (4T1).[1][2]

In Vitro Studies

In vitro assays have demonstrated this compound's ability to inhibit the proliferation and migration of cancer cells. Specifically, it has been shown to affect the MEK/ERK signaling pathway in a dose-dependent manner.[2]

In Vivo Studies

Animal studies have corroborated the in vitro findings, showing significant reduction in tumor size and weight. An aggressive orthotopic mouse model of mammary carcinoma (4T1) demonstrated a substantial decrease in tumor volume and weight after treatment with this compound.[2] Early studies also confirmed its activity against Sarcoma-180 solid tumors in mice.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound's antitumor effects.

| In Vivo Model | Metric | Result | Reference |

| 4T1 Mammary Carcinoma (Mouse) | Primary Tumor Weight Reduction | ~76% | [2] |

| 4T1 Mammary Carcinoma (Mouse) | Tumor Volume Reduction | 90.5% | [2] |

| Sarcoma-180 (Mouse) | Antitumor Activity | Active against solid tumors | [1] |

| In Vitro Model | Target Pathway | Effective Concentration | Reference |

| HCT-116 Cells | MEK/ERK Pathway | 6.5 µM & 8 µM | [2] |

| MCF-7 Cells | MEK/ERK Pathway | 5.5 µM & 7 µM | [2] |

Mechanism of Action: MEK/ERK Pathway Inhibition

The primary reported mechanism for this compound's antitumor activity is the inhibition of the MEK/ERK signaling pathway.[2] This pathway, also known as the MAPK/ERK pathway, is a critical regulator of cell proliferation, differentiation, and survival. In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth. By reducing the expression of MEK and ERK, this compound effectively disrupts this process, thereby inhibiting cancer cell proliferation and migration.[2]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used to evaluate this compound's properties, based on standard laboratory practices.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.[4]

Protocol:

-

Cell Seeding: Cancer cell lines (e.g., HCT-116, MCF-7) are seeded into 96-well plates at a predetermined density and incubated under standard conditions (37°C, 5% CO₂) for 24 hours to allow for cell attachment.

-

Compound Treatment: Cells are treated with various concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control. IC50 values (the concentration at which 50% of cell growth is inhibited) are determined from the dose-response curve.

In Vivo Tumor Xenograft Model

Animal models are essential for evaluating the therapeutic efficacy of a compound in a living system.

Protocol:

-

Cell Implantation: An aggressive cancer cell line (e.g., 4T1 murine mammary carcinoma cells) is implanted orthotopically into the mammary fat pad of immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

-

Randomization: Animals are randomized into a control group (receiving vehicle) and a treatment group (receiving this compound).

-

Treatment Administration: this compound is administered according to a predetermined schedule, dose, and route (e.g., intraperitoneal injection).

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length × Width²)/2.

-

Endpoint: The study is concluded after a set period (e.g., two weeks) or when tumors in the control group reach a predetermined maximum size.

-

Analysis: At the endpoint, animals are euthanized, and primary tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.

Clinical Development

To date, there is no publicly available information from the search results regarding clinical trials of this compound for cancer treatment in humans. The current body of evidence is based on preclinical in vitro and in vivo studies. Further investigation is required to establish its safety and efficacy profile in a clinical setting.

Conclusion

This compound presents a promising profile as an antitumor agent. Its demonstrated ability to inhibit the MEK/ERK pathway and significantly reduce tumor growth in preclinical models warrants further investigation.[2] Future research should focus on elucidating a more detailed mechanism of action, exploring its efficacy in a broader range of cancer types, and conducting formal preclinical toxicology studies to pave the way for potential clinical trials. This technical guide summarizes the foundational data necessary for scientists and drug developers to consider this compound as a candidate for further oncological research.

References

Setomimycin: A Technical Whitepaper on its Potential as a SARS-CoV-2 Antiviral Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Setomimycin, a tetrahydroanthracene antibiotic, has emerged as a promising candidate for antiviral therapy, with recent studies highlighting its potent inhibitory activity against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). This document provides a comprehensive technical overview of the current research on this compound's antiviral properties, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of virology and drug development.

Introduction

The COVID-19 pandemic, caused by the novel coronavirus SARS-CoV-2, spurred an urgent global search for effective antiviral therapeutics. One such avenue of investigation has been the exploration of natural compounds with potential inhibitory effects on viral replication. This compound, a rare antibiotic first isolated from Streptomyces pseudovenezuelae, has demonstrated significant in vitro activity against the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral life cycle.[1][2][3] This whitepaper synthesizes the available data on this compound, presenting it in a structured format to facilitate further research and development efforts.

Mechanism of Action: Targeting the SARS-CoV-2 Main Protease

The antiviral activity of this compound against SARS-CoV-2 is attributed to its inhibition of the main protease (Mpro), also known as 3C-like protease.[1][2] Mpro plays an essential role in the viral replication cycle by cleaving the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (NSPs). This proteolytic processing is a prerequisite for the assembly of the viral replication and transcription complex.[4]

In silico molecular docking studies have suggested that this compound binds to the Mpro active site, specifically interacting with the Glu166 residue.[1][2] This interaction is thought to prevent the dimerization of the Mpro monomer, which is necessary for its enzymatic activity.[1][2] By inhibiting Mpro, this compound effectively halts the maturation of viral proteins, thereby disrupting the replication of SARS-CoV-2.

Below is a diagram illustrating the SARS-CoV-2 replication cycle and the specific point of intervention by this compound.

Quantitative Data Summary

The efficacy of this compound as a SARS-CoV-2 Mpro inhibitor and its effect on cell viability have been quantitatively assessed. The following tables summarize the key findings.

Table 1: In Vitro Antiviral Activity of this compound

| Parameter | Virus/Target | Assay | Value | Reference |

| IC50 | SARS-CoV-2 Mpro | FRET-based Enzymatic Assay | 12.02 ± 0.046 µM | [1][2] |

IC50 (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Cytotoxicity of this compound

| Cell Line | Assay | Concentration Range | Observation | Reference |

| RAW 264.7 | MTT Assay | 0.15 to 1.25 µM | No appreciable cell death | [1] |

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.

Detailed Experimental Protocols

This section provides a detailed methodology for the key experiments cited in the evaluation of this compound's antiviral potential.

SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (FRET-based)

This protocol outlines a fluorescence resonance energy transfer (FRET) based enzymatic assay to determine the inhibitory potential of this compound against SARS-CoV-2 Mpro.

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

-

Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)

-

This compound (test compound)

-

DMSO (for compound dilution)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations.

-

In a 96-well black microplate, add the diluted this compound solutions.

-

Add the SARS-CoV-2 Mpro solution to each well containing the test compound and incubate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FRET substrate to each well. The final concentration of the substrate should be at or near its Km value.

-

Immediately measure the fluorescence signal (Excitation: ~340 nm, Emission: ~490 nm) at regular intervals for a defined period (e.g., 30-60 minutes) using a fluorescence microplate reader.

-

Include appropriate controls: a positive control (Mpro + substrate, no inhibitor) and a negative control (substrate only, no Mpro).

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxicity of this compound on a mammalian cell line.

Materials:

-

RAW 264.7 macrophage cells (or other suitable cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well clear microplates

-

Microplate reader (absorbance at ~570 nm)

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in the complete cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

-

Incubate the cells with the compound for the desired duration (e.g., 24 or 48 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot it against the concentration of this compound.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a viable candidate for further investigation as a SARS-CoV-2 antiviral agent. Its demonstrated in vitro inhibition of the viral main protease at a micromolar concentration, coupled with low cytotoxicity at effective concentrations, provides a solid foundation for preclinical development.

Future research should focus on:

-

Broad-spectrum antiviral activity: Investigating the efficacy of this compound against other coronaviruses and RNA viruses to determine its potential as a broad-spectrum antiviral.

-

In vivo studies: Conducting animal model studies to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

-

Mechanism of resistance: Investigating the potential for SARS-CoV-2 to develop resistance to this compound.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to potentially improve its potency and drug-like properties.

The continued exploration of this compound and similar natural products will be crucial in expanding our arsenal of antiviral therapies to combat current and future viral threats.

References

Setomimycin: A Technical Overview of its Anti-inflammatory and Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anti-inflammatory and antioxidant activities of Setomimycin, a rare tetrahydroanthracene antibiotic.[1] The information presented herein is a synthesis of available preclinical data, focusing on quantitative results, experimental methodologies, and mechanistic insights to support further research and development.

Quantitative Data Summary

The following tables summarize the key quantitative findings regarding the bioactivity of this compound.

Table 1: Anti-inflammatory Activity of this compound

| Assay Type | Target | Cell Line | Concentration Range | Key Findings | Reference |

| Cytokine Inhibition (ELISA) | IL-1β, IL-6, TNF-α | RAW 264.7 | 0.01 - 1 µM | Dose-dependent inhibition of LPS-induced cytokine release. | [2] |

| Nitric Oxide (NO) Inhibition | Nitric Oxide | RAW 264.7 | 0.01 - 1 µM | Dose-dependent inhibition of LPS-stimulated NO release. | [2] |

| SARS-CoV-2 Mpro Inhibition | Main Protease (Mpro) | - | - | IC50: 12.02 ± 0.046 μM | [2][3] |

Table 2: Antioxidant Activity of this compound

| Assay Type | Method | Concentration Range | Key Findings | Reference |

| Free Radical Scavenging | DPPH Assay | Up to 500 µM | Concentration-dependent activity, reaching ~71% inhibition at 500 µM after 60 mins. | [2] |

Table 3: Cytotoxicity Profile of this compound

| Assay Type | Cell Line | Concentration Range | Duration | Key Findings | Reference |

| Cell Viability (MTT Assay) | RAW 264.7 | 0.15 - 1.25 µM | 48 hours | No appreciable cell death, indicating that the observed anti-inflammatory effects are not due to cytotoxicity at these concentrations. | [2] |

Mechanistic Insights: Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to suppress the production of pro-inflammatory mediators.

The diagram below illustrates the LPS-induced pro-inflammatory signaling cascade and the inhibitory action of this compound.

Caption: LPS-induced pro-inflammatory pathway and points of inhibition by this compound.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide.

-

Cell Culture: RAW 264.7 macrophage cells were used.[2]

-

LPS Stimulation: Cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[2]

-

This compound Treatment: Cells were pre-treated with this compound at concentrations ranging from 0.01 to 1 µM before LPS stimulation.[2]

-

Cytokine Measurement (ELISA): The concentrations of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in the cell culture supernatant were quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[2]

-

Nitric Oxide (NO) Assay: The amount of nitric oxide released into the culture medium was measured as an indicator of iNOS activity.[2]

The general workflow for assessing the anti-inflammatory effect of this compound is depicted below.

Caption: General experimental workflow for in vitro anti-inflammatory assays.

-

Method: The antioxidant potential of this compound was evaluated by its ability to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radicals.[2]

-

Procedure: this compound was incubated with a DPPH solution. The reduction in absorbance, indicating the scavenging of DPPH radicals, was measured spectrophotometrically.[2]

-

Comparison: Ascorbic acid and quercetin were used as standard antioxidant controls.[2]

-

Key Result: this compound demonstrated a maximum free radical scavenging activity of approximately 71% at a concentration of 500 µM after a 60-minute incubation period.[2]

-

Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to assess the cytotoxicity of this compound.[2]

-

Procedure: RAW 264.7 cells were treated with this compound (0.15 to 1.25 µM) for 48 hours. The viability of the cells was determined by measuring the conversion of MTT to formazan, which is proportional to the number of living cells.[2]

Discussion and Future Directions

The available data strongly suggest that this compound possesses both anti-inflammatory and antioxidant properties. Its ability to inhibit the release of key pro-inflammatory cytokines and nitric oxide in a dose-dependent manner, without inducing cytotoxicity, highlights its therapeutic potential.[2] The antioxidant activity, demonstrated by its capacity to scavenge free radicals, further contributes to its profile as a molecule of interest for conditions associated with inflammation and oxidative stress.[2]

Future research should focus on:

-

Elucidating the precise molecular targets of this compound within the NF-κB and other inflammatory signaling pathways.

-

Expanding in vivo studies to validate the anti-inflammatory and antioxidant effects in animal models of inflammatory diseases.

-

Investigating the structure-activity relationship of this compound derivatives to optimize potency and drug-like properties.

The dual action of this compound as an anti-inflammatory and antioxidant agent makes it a compelling candidate for further investigation in the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound as a potential molecule for COVID‑19 target: in silico approach and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound as a potential molecule for COVID‑19 target: in silico approach and in vitro validation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antidiabetic Potential of Setomimycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Setomimycin, a biaryl polyketide antibiotic produced by Streptomyces species, has emerged as a molecule of interest beyond its established antimicrobial and anticancer activities.[1][2] Recent investigations have illuminated its potential as an antidiabetic agent, primarily through the potent inhibition of α-glucosidase, a key enzyme in carbohydrate metabolism. This technical guide provides a comprehensive overview of the current state of research on the antidiabetic properties of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols utilized for its evaluation. Furthermore, this document explores other potential, yet uninvestigated, antidiabetic mechanisms and proposes future research directions to fully elucidate the therapeutic promise of this compound in the management of diabetes mellitus.

Introduction: The Emerging Role of this compound in Diabetes Research

Diabetes mellitus, particularly Type 2 diabetes, is a global health crisis characterized by hyperglycemia resulting from insulin resistance and/or insufficient insulin secretion.[3] A key therapeutic strategy involves the management of postprandial hyperglycemia, the sharp increase in blood glucose levels following a meal.[4] α-Glucosidase inhibitors are a class of oral antidiabetic drugs that delay the absorption of carbohydrates from the small intestine, thereby mitigating this post-meal glucose surge.[4] this compound has been identified as a promising candidate in this therapeutic class, exhibiting potent α-glucosidase inhibitory activity.[1][5] This guide delves into the specifics of this activity and considers the broader potential of this compound in diabetes therapy.

Core Mechanism of Action: α-Glucosidase Inhibition

The primary established antidiabetic activity of this compound lies in its ability to inhibit α-glucosidase. This enzyme, located in the brush border of the small intestine, is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.[1] By inhibiting this enzyme, this compound effectively slows down carbohydrate digestion and absorption, leading to a more gradual increase in blood glucose levels after meals.

Quantitative Data: Inhibitory Potency

In vitro studies have demonstrated that this compound is a potent inhibitor of α-glucosidase, with efficacy comparable to or greater than the commercially available drug, acarbose.[5]

| Compound | IC₅₀ Value | Source |

| This compound | 231.26 ± 0.41 μM | [1][5] |

| Acarbose (Standard) | Not specified in direct comparison, but this compound showed a more pronounced inhibitory effect | [5] |

| JCM 3382 EtOAc Extract | 285.14 ± 2.04 µg/mL | [1][5] |

Table 1: In vitro α-glucosidase inhibitory activity of this compound and related extracts.

Molecular Interactions

Molecular docking studies have provided insights into the binding mechanism of this compound to maltase-glucoamylase (MGAM), a key α-glucosidase. The analysis revealed a strong binding affinity with a binding energy of -6.8 kcal·mol⁻¹.[1][5] The key interactions include:

-

Hydrogen Bonds: Two hydrogen bonds are formed with the amino acid residues Thr205 and Lys480.[1][5]

-

π-π Interactions: Two π-π stacking interactions occur with Trp406 and Phe450.[1][5]

-

π-Cation Interaction: A π-cation interaction is observed with Asp542.[1][5]

Residue-energy analysis identified Trp406 and Phe450 as crucial for the stable binding of this compound to the enzyme.[1][5] Kinetic analysis has further characterized this compound as a competitive inhibitor of α-glucosidase.[6]

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol outlines the methodology used to determine the α-glucosidase inhibitory activity of this compound.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

This compound (test compound)

-

Acarbose (positive control)

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate (Na₂CO₃)

-

96-well microplate reader

Procedure:

-

A reaction mixture is prepared containing the α-glucosidase enzyme and varying concentrations of this compound or acarbose in a phosphate buffer.

-

The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.

-

The substrate, pNPG, is added to initiate the enzymatic reaction.

-

The reaction is incubated, during which α-glucosidase hydrolyzes pNPG to p-nitrophenol, a yellow-colored product.

-

The reaction is terminated by the addition of sodium carbonate.

-

The absorbance of the p-nitrophenol produced is measured spectrophotometrically at 405 nm.

-

The percentage of inhibition is calculated, and the IC₅₀ value is determined.

For a detailed, step-by-step protocol, refer to the methodologies described in the cited literature.[3][7][8][9]

Molecular Docking and Dynamics Simulation

Computational studies are crucial for understanding the molecular interactions between this compound and its target enzyme.

Software and Tools:

-

Molecular docking software (e.g., AutoDock, Glide)

-

Molecular dynamics simulation software (e.g., GROMACS, AMBER)

-

Protein Data Bank (PDB) for the 3D structure of the target enzyme

Workflow:

-

Preparation of the Receptor and Ligand: The 3D structure of α-glucosidase (e.g., maltase-glucoamylase) is retrieved from the PDB. The structure of this compound is prepared and optimized.

-

Molecular Docking: this compound is docked into the active site of the enzyme to predict the most favorable binding pose and to calculate the binding energy.[5]

-

Molecular Dynamics Simulation: The stability of the enzyme-ligand complex is evaluated through simulations over a period of time (e.g., 100 ns) to understand the dynamic behavior and confirm the stability of the interactions observed in docking.[5]

Diagram: Experimental Workflow for α-Glucosidase Inhibition Study

Caption: Workflow for evaluating this compound's α-glucosidase inhibitory activity.

Potential Additional Antidiabetic Mechanisms and Future Directions

While α-glucosidase inhibition is a well-supported mechanism, the multifaceted nature of diabetes suggests that this compound may exert its antidiabetic effects through other pathways. Its known anti-inflammatory and antioxidant properties are particularly relevant, as chronic inflammation and oxidative stress are key contributors to insulin resistance and β-cell dysfunction.[10][11]

Anti-inflammatory and Antioxidant Effects

This compound has demonstrated anti-inflammatory activity by inhibiting the release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, as well as nitric oxide in a dose-dependent manner.[10] It also exhibits antioxidant properties.[10] These activities could potentially protect pancreatic β-cells from damage and improve insulin sensitivity in peripheral tissues, although this has not been directly tested for this compound.

Hypothetical Signaling Pathway Involvement

Further research is warranted to explore the impact of this compound on key signaling pathways involved in glucose metabolism.

-

PI3K/Akt Signaling Pathway: This is a central pathway in insulin signaling, promoting glucose uptake and utilization.[12][13] Investigating whether this compound can modulate the phosphorylation of key proteins in this pathway, such as Akt, would be a critical next step.

-

AMPK Signaling Pathway: AMP-activated protein kinase (AMPK) is a crucial energy sensor that, when activated, enhances glucose uptake and fatty acid oxidation.[14][15] Many antidiabetic compounds, including metformin, exert their effects through AMPK activation.[14] Exploring the effect of this compound on AMPK activation could reveal a novel mechanism of action.

Diagram: Potential Signaling Pathways for Antidiabetic Action

Caption: Established and potential antidiabetic mechanisms of this compound.

Future In Vivo Studies

To validate the in vitro findings and assess the therapeutic potential of this compound, in vivo studies using animal models of diabetes are essential. A standard approach would be the use of a streptozotocin (STZ)-induced diabetic rodent model.[16][17]

Experimental Design for In Vivo Study:

-